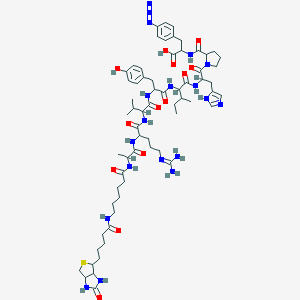
Biotin-nonapeptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-nonapeptide, also known as this compound, is a useful research compound. Its molecular formula is C65H95N19O13S and its molecular weight is 1382.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biochemical Applications
Biotin-nonapeptide is recognized for its strong binding affinity to avidin and streptavidin, which are proteins commonly used in biochemical assays. This property facilitates various applications, including:
- Immunoassays : The biotin-streptavidin interaction is leveraged in immunoassays to enhance signal detection. The high affinity of this bond allows for the amplification of assay signals, enabling the detection of low-abundance analytes .
- Protein Labeling : Biotinylation is employed to tag proteins for purification and detection. The nonapeptide can be used to modify proteins without altering their biological activity significantly .
Recent studies have highlighted the potential of this compound in cancer treatment through targeted drug delivery systems:
- Targeted Therapy : Biotin-conjugated nanoparticles have been developed to deliver chemotherapeutic agents directly to cancer cells. These systems exploit the overexpression of biotin receptors on certain tumor cells, allowing for selective targeting .
- In Vitro Studies : Research demonstrated that this compound conjugates enhance cellular uptake of therapeutic agents in cancer cell lines, leading to increased efficacy in inhibiting tumor growth .
Case Study: Biotin-Conjugated Nanoparticles
A study investigated the effectiveness of biotin-conjugated nanoparticles carrying doxorubicin in hepatocellular carcinoma models. Results indicated a significant reduction in tumor size compared to controls, showcasing the potential for this compound as a carrier for targeted therapy .
Neurological Disorders
This compound has shown promise in treating neurological conditions such as multiple sclerosis and Parkinson's disease:
- Multiple Sclerosis : Clinical trials have suggested that high-dose biotin (up to 300 mg/day) may slow disease progression in patients with progressive multiple sclerosis. The mechanism involves enhancing mitochondrial function and reducing oxidative stress .
- Parkinson's Disease : Recent investigations into gut microbiota suggest that biotin supplementation may improve symptoms associated with Parkinson's disease by modulating metabolic pathways linked to gut health and neuroprotection .
Table 2: Clinical Trials Involving Biotin-Nanoparticle Applications
| Study Focus | Condition | Findings |
|---|---|---|
| High-Dose Biotin | Multiple Sclerosis | Slowed disease progression |
| Biotin Supplementation | Parkinson's Disease | Improved gut microbiota and reduced symptoms |
属性
CAS 编号 |
115082-72-9 |
|---|---|
分子式 |
C65H95N19O13S |
分子量 |
1382.6 g/mol |
IUPAC 名称 |
3-(4-azidophenyl)-2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]propanoylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C65H95N19O13S/c1-6-37(4)54(61(93)76-46(32-42-33-69-35-72-42)62(94)84-29-13-15-49(84)59(91)77-47(63(95)96)31-39-19-23-41(24-20-39)82-83-68)80-58(90)45(30-40-21-25-43(85)26-22-40)75-60(92)53(36(2)3)79-57(89)44(14-12-28-71-64(66)67)74-56(88)38(5)73-52(87)18-8-7-11-27-70-51(86)17-10-9-16-50-55-48(34-98-50)78-65(97)81-55/h19-26,33,35-38,44-50,53-55,85H,6-18,27-32,34H2,1-5H3,(H,69,72)(H,70,86)(H,73,87)(H,74,88)(H,75,92)(H,76,93)(H,77,91)(H,79,89)(H,80,90)(H,95,96)(H4,66,67,71)(H2,78,81,97) |
InChI 键 |
FIBWPHUPYJOTDZ-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)N=[N+]=[N-])C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)N=[N+]=[N-])C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
序列 |
ARVYXHPX |
同义词 |
Bio-epsilon-Ahx-Ala-Arg-Val-Tyr-Ile-His-Pro-Phe(4N3)-OH biotin-nonapeptide biotinyl-epsilon-aminohexanoyl-alanyl-arginyl-valyl-tyrosyl-isoleucyl-histidyl-prolyl-phenylalanyl(4N3)-hydroxy |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















